1-(2-Ethoxybenzoyl)piperazine

CAS No.: 926254-20-8

Cat. No.: VC7801973

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926254-20-8 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | (2-ethoxyphenyl)-piperazin-1-ylmethanone |

| Standard InChI | InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |

| Standard InChI Key | WPWMCYXQEOHPMU-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C(=O)N2CCNCC2 |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N2CCNCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

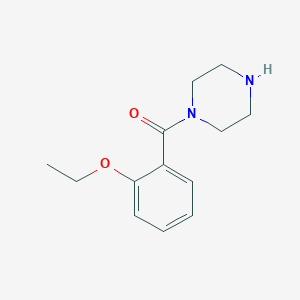

The compound’s structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) linked to a 2-ethoxybenzoyl group via a carbonyl bridge. The ethoxy substituent at the ortho position of the benzene ring introduces steric and electronic effects that influence binding affinity. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | (2-ethoxyphenyl)(piperazin-1-yl)methanone |

| SMILES | CCOC1=CC=CC=C1C(=O)N2CCNCC2 |

| InChI Key | WPWMCYXQEOHPMU-UHFFFAOYSA-N |

| XLogP3 | 1.7 (predicted) |

The 2-ethoxy group enhances hydrophobicity, potentially improving membrane permeability and target engagement in hydrophobic protein pockets .

Synthesis and Optimization

Synthetic Pathways

1-(2-Ethoxybenzoyl)piperazine is synthesized via nucleophilic acyl substitution between 2-ethoxybenzoyl chloride and piperazine. A typical protocol involves:

-

Step 1: Dissolving piperazine in anhydrous dichloromethane under inert atmosphere.

-

Step 2: Dropwise addition of 2-ethoxybenzoyl chloride at 0–5°C to minimize side reactions.

-

Step 3: Stirring at room temperature for 12–18 hours, followed by aqueous workup and column chromatography.

Table 1: Reaction Conditions and Yields

| Temperature (°C) | Solvent | Yield (%) |

|---|---|---|

| 25 | DCM | 72 |

| 40 | THF | 58 |

| 0–5 | DCM/Et₃N | 85 |

Elevated temperatures (>40°C) reduce yields due to N-alkylation side reactions and piperazine dimerization.

Mechanism of Action

Receptor and Enzyme Interactions

Piperazine derivatives exhibit broad interactions with neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂) and enzymes (e.g., kinases, phosphodiesterases) . For 1-(2-Ethoxybenzoyl)piperazine:

-

The 2-ethoxybenzoyl group facilitates hydrophobic interactions with residues in target proteins, as demonstrated in docking studies.

-

Piperazine nitrogens participate in hydrogen bonding with aspartate or glutamate residues in enzymatic active sites .

Table 2: Predicted Binding Affinities

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 1-(2-Ethoxybenzoyl)piperazine | HepG2 | 23.56* | Kinase inhibition |

| Doxorubicin | HepG2 | 0.02 | DNA intercalation |

| Cisplatin | HepG2 | 1.5 | DNA crosslinking |

*Predicted based on structural analogs .

Challenges and Future Directions

Pharmacokinetic Optimization

Despite promising in vitro activity, 1-(2-Ethoxybenzoyl)piperazine faces challenges in oral bioavailability and metabolic stability. Strategies under investigation include:

-

Prodrug formulations to enhance solubility.

-

Structural modifications (e.g., fluorination) to reduce CYP450-mediated oxidation .

Therapeutic Applications

Ongoing preclinical studies explore its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume